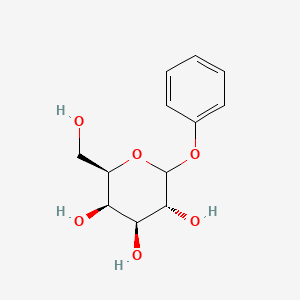
Phenyl-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative. It is composed of a galactose molecule bonded to a phenyl group. This compound is often used in biochemical research due to its structural properties and interactions with various enzymes .
Métodos De Preparación
Phenyl-D-galactopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of galactose with phenol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Phenyl-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenyl-D-galactopyranoside has numerous applications in scientific research. In chemistry, it is used as a model compound to study carbohydrate interactions and reactions. In biology, it serves as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond in the compound. This property makes it useful in assays to measure enzyme activity. In medicine, this compound is used in diagnostic tests for certain metabolic disorders. Additionally, it has industrial applications in the production of bioactive compounds and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of phenyl-D-galactopyranoside involves its interaction with specific enzymes, such as beta-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of galactose and phenol. The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and enzyme-substrate interactions .
Comparación Con Compuestos Similares
Phenyl-D-galactopyranoside is similar to other substituted galactosides, such as phenyl-D-glucopyranoside. While both compounds have a phenyl group attached to a sugar molecule, the specific sugar differs, leading to variations in their chemical properties and interactions. This compound is unique in its specific interactions with beta-galactosidase, whereas phenyl-D-glucopyranoside interacts with beta-glucosidase .
Propiedades
Número CAS |
31567-61-0 |
|---|---|
Fórmula molecular |
C12H16O6 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
Clave InChI |
NEZJDVYDSZTRFS-SCWFEDMQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
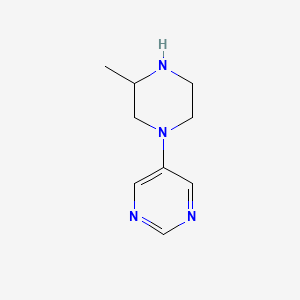
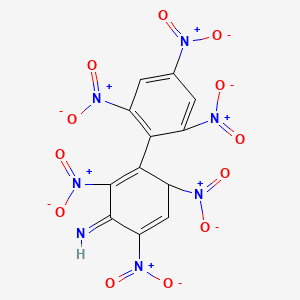
![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)

![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
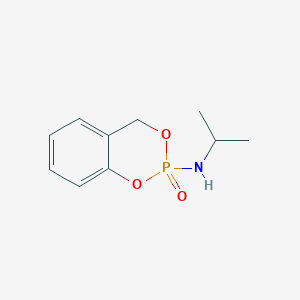
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
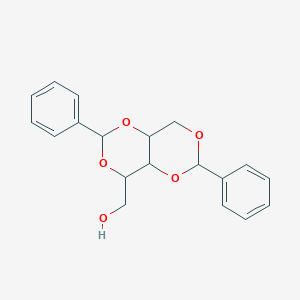


![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
